

# Toxicological Profile of Spirodionic Acid Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *Spirodionic acid*

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## Abstract

**Spirodionic acid** and its derivatives represent a significant class of compounds, primarily utilized as insecticides and acaricides. Their unique mode of action, targeting lipid biosynthesis, sets them apart from many other pesticides. This technical guide provides an in-depth review of the toxicological profile of key **spirodionic acid** derivatives, namely spirotetramat and spiroticlofen. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and an elucidation of the toxicological mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, the mechanism of action is visualized using a signaling pathway diagram.

## Introduction

**Spirodionic acid** derivatives are characterized by a spirocyclic keto-enol structure. This chemical moiety is central to their biological activity. While toxicological data on **spirodionic acid** itself is not readily available, extensive studies have been conducted on its pesticidal derivatives, spirotetramat and spiroticlofen. These compounds serve as representative examples for understanding the potential toxicological properties of this chemical class. Their primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.<sup>[1][2][3]</sup> This disruption of an essential metabolic pathway is the basis for their

efficacy against target pests and is also a key consideration in their toxicological evaluation for non-target organisms, including mammals.

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for spirotetramat and spiroticlofen, providing a comparative overview of their acute and chronic toxicity, as well as established acceptable daily intake levels.

**Table 1: Acute Toxicity Data**

| Compound      | Test                      | Species | Route      | LD50 / LC50     | Reference           |
|---------------|---------------------------|---------|------------|-----------------|---------------------|
| Spirotetramat | Acute Oral Toxicity       | Rat     | Oral       | > 2000 mg/kg bw | <a href="#">[4]</a> |
| Spirotetramat | Acute Dermal Toxicity     | Rat     | Dermal     | > 2000 mg/kg bw | <a href="#">[4]</a> |
| Spirotetramat | Acute Inhalation Toxicity | Rat     | Inhalation | > 4.18 mg/L     | <a href="#">[4]</a> |
| Spiroticlofen | Acute Oral Toxicity       | Rat     | Oral       | > 2500 mg/kg bw | <a href="#">[5]</a> |
| Spiroticlofen | Acute Dermal Toxicity     | Rat     | Dermal     | > 2000 mg/kg bw | <a href="#">[5]</a> |
| Spiroticlofen | Acute Inhalation Toxicity | Rat     | Inhalation | > 5.03 mg/L     | <a href="#">[5]</a> |

**Table 2: Chronic Toxicity and Acceptable Intake Levels**

| Compound      | Study        | Species | NOAEL   | ADI                  | Reference   |
|---------------|--------------|---------|---|----------------------|---|
| Spirotetramat | 1-Year Study | Dog     | 5 mg/kg<br>bw/day                             | 0.05 mg/kg<br>bw/day | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Spirodiclofen | 1-Year Study | Dog     | 1.45 mg/kg<br>bw/day                          | -                    | <a href="#">[9]</a>   |
| Spirotetramat | 2-Year Study | Rat     | 12.5 mg/kg<br>bw/day                          | -                    | <a href="#">[4]</a>   |
| Spirodiclofen | 2-Year Study | Rat     | 14.7 mg/kg<br>bw/day<br>(Carcinogenic<br>ity) | -                    | <a href="#">[5]</a>   |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies cited in this guide.

### Acute Oral Toxicity Study (as per OECD TG 423)

- Test Substance: Spirodiclofen
- Species: Wistar Rats (male and female)
- Dosage: A single oral dose of 2000 mg/kg body weight was administered.
- Procedure: The substance was administered by gavage. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A necropsy was performed on all animals at the end of the observation period.
- Reference:[\[9\]](#)

### One-Year Chronic Oral Toxicity Study in Dogs

- Test Substance: Spirotetramat

- Species: Beagle Dogs
- Dosage Levels: Animals were administered spirotetramat via their diet at concentrations of 0, 200, 600, and 1800 ppm.
- Procedure: The study duration was one year. Throughout the study, clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy and histopathological examination of organs and tissues were performed.
- Key Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 ppm, equivalent to 5 mg/kg bw/day, based on effects such as thymus involution.[\[4\]](#)[\[7\]](#)

## Carcinogenicity Study in Rats

- Test Substance: Spirodiclofen
- Species: Rats
- Dosage Levels: Spirodiclofen was administered through the diet at concentrations of 0, 25, 350, or 2500 ppm for two years.
- Procedure: Animals were monitored for clinical signs, body weight, food consumption, and tumor formation. A complete histopathological examination was conducted at the end of the study.
- Key Findings: The study identified an increased incidence of Leydig-cell adenomas in males. The NOAEL for carcinogenicity was established at 350 ppm, equivalent to 14.7 mg/kg bw per day.[\[5\]](#)

## Mechanism of Action and Signaling Pathways

The primary mechanism of action for **spirodionic acid** derivatives like spirotetramat and spirodiclofen is the inhibition of acetyl-CoA carboxylase (ACC).[\[1\]](#)[\[10\]](#) ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis.

Mechanism of action of **spirodionic acid** derivatives.

In insects, the inhibition of ACC by **spirodionnic acid** derivatives leads to a depletion of malonyl-CoA, which is a crucial building block for the synthesis of fatty acids. Fatty acids are essential components of cell membranes, energy storage molecules, and signaling molecules. The disruption of lipid biosynthesis interferes with normal growth, development, and reproduction of the target pests, ultimately leading to their death.<sup>[2]</sup>

## Genotoxicity and Carcinogenicity

### Spirotetramat

Spirotetramat has been tested in a battery of in vitro and in vivo genotoxicity assays. The overall weight of evidence indicates that spirotetramat is not genotoxic.<sup>[4][11]</sup> Long-term carcinogenicity studies in rats and mice did not show any treatment-related increase in tumor incidence.<sup>[4][6]</sup> Based on these findings, spirotetramat is not considered to be carcinogenic to humans.<sup>[12][13]</sup>

### Spirodiclofen

Spirodiclofen has also been evaluated in a range of genotoxicity tests and was found to be non-genotoxic.<sup>[5][9]</sup> However, in long-term carcinogenicity studies, spirodiclofen was found to induce tumors in rodents. An increased incidence of Leydig cell adenomas and uterine adenocarcinomas was observed in rats, and liver tumors were seen in mice.<sup>[14][15][16]</sup> Consequently, spirodiclofen has been classified as "likely to be carcinogenic to humans".<sup>[15][17]</sup>

## Reproductive and Developmental Toxicity

### Spirotetramat

In reproductive toxicity studies in rats, spirotetramat was found to cause adverse effects on male reproductive organs at high doses, including abnormal sperm.<sup>[4][18][19]</sup> Developmental toxicity studies in rats and rabbits did not show evidence of teratogenicity.<sup>[4]</sup>

### Spirodiclofen

Reproductive toxicity studies with spirodiclofen in rats showed adverse effects on fertility in the F1 generation at the highest dose tested, including delayed sexual maturation and effects on

reproductive organs.[5] Developmental toxicity studies in rats and rabbits did not indicate that spirodiclofen is teratogenic.[5]

## Conclusion

The toxicological profiles of the **spirodionic acid** derivatives, spirotetramat and spirodiclofen, are characterized by a common mechanism of action involving the inhibition of lipid biosynthesis. Both compounds exhibit low acute toxicity. In chronic studies, target organs have been identified, and for spirodiclofen, there is evidence of carcinogenicity in rodents. While **spirodionic acid** itself has not been extensively studied, the data on its derivatives provide a solid foundation for understanding the potential hazards associated with this class of chemicals. This guide serves as a critical resource for professionals in research and development, providing essential data and mechanistic insights to inform safety assessments and guide future research.

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